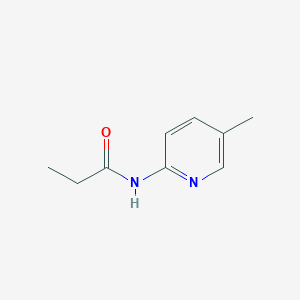
N-(5-methylpyridin-2-yl)propanamide
Vue d'ensemble
Description
N-(5-methylpyridin-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by a pyridine ring substituted with a methyl group at the 5-position and a propanamide group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(5-methylpyridin-2-yl)propanamide can be synthesized through several methods. One common approach involves the reaction of 5-methyl-2-aminopyridine with propanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an inert solvent like dichloromethane at room temperature, yielding this compound as the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-methylpyridin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 5-methyl-2-pyridinecarboxylic acid.
Reduction: Formation of N-(5-methylpyridin-2-yl)propanamine.
Substitution: Formation of halogenated derivatives of this compound.
Applications De Recherche Scientifique
N-(5-methylpyridin-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of N-(5-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-methylpyridin-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(5-methylpyridin-2-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
N-(5-methylpyridin-2-yl)benzamide: Similar structure but with a benzamide group instead of a propanamide group.
Uniqueness
N-(5-methylpyridin-2-yl)propanamide is unique due to its specific substitution pattern and the presence of the propanamide group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Propriétés
IUPAC Name |
N-(5-methylpyridin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-3-9(12)11-8-5-4-7(2)6-10-8/h4-6H,3H2,1-2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYMTPGPTYYEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC=C(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-Phenylpyrazol-4-yl)methyl]piperidin-4-ol](/img/structure/B7496299.png)
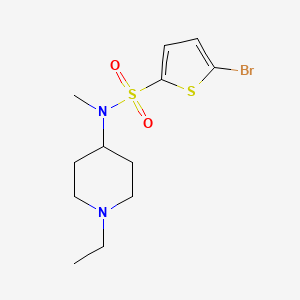
![1-[(2-Pyrrolidin-1-ylpyridin-4-yl)methyl]-3-[4-(trifluoromethyl)cyclohexyl]urea](/img/structure/B7496308.png)
![N,1,3,6-tetramethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7496311.png)
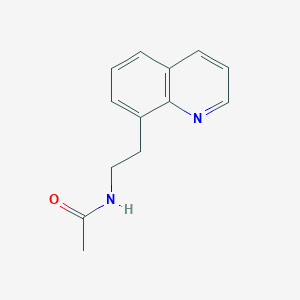
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-pyridin-3-ylpropanamide](/img/structure/B7496316.png)
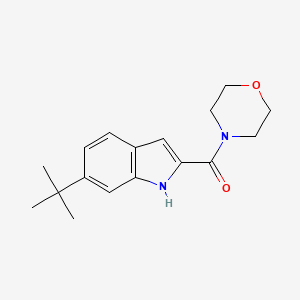
![Methyl 4-[(2-methyl-1,3-benzoxazol-5-yl)carbamoyl]benzoate](/img/structure/B7496328.png)
![(5-Chloroquinolin-8-yl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7496330.png)
![1-Methanesulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B7496339.png)
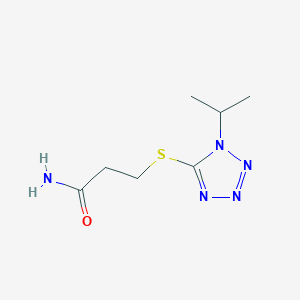
![1-[(1-Benzyltetrazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B7496365.png)
![1-(4-fluorophenyl)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7496385.png)
![Methyl 3-[(5-chlorofuran-2-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7496397.png)
